molecular formula C8H4BrFN2O2 B2910647 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1279219-30-5

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2910647
CAS No.: 1279219-30-5
M. Wt: 259.034
InChI Key: MGXIGYUASCWVSB-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system.

Chemical Reactions Analysis

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Bromopyridine-2-carboxylic acid
  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1279219-30-5

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.034

IUPAC Name

6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)

InChI Key

MGXIGYUASCWVSB-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O

solubility

not available

Origin of Product

United States

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